
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide is a chemical compound known for its unique structure and properties. It belongs to the class of nitrosamides, which are characterized by the presence of a nitroso group bonded to the nitrogen of an amide.
Métodos De Preparación
The synthesis of N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide involves several steps. One common method includes the reaction of N-monosubstituted carboxamides with nitrosyl cation, which is generated from nitrous acid in the presence of strong acids . The reaction proceeds through a nucleophilic attack at the nitrosyl cation, followed by the elimination of a proton to form the desired nitrosamide . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, homolysis of N-iodo-amides can lead to the formation of substituted biphenyl-2-carboxamidyl radicals, which can cyclize intramolecularly to give γ- and δ-lactams . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide has several scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions due to its reactivity and ability to form stable intermediates . In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules . Industrial applications may include its use in the synthesis of other complex organic compounds .
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide involves its ability to form reactive intermediates that can interact with various molecular targets. For example, the homolysis of N-iodo-amides can lead to the formation of radicals that can cyclize and form stable products . These reactive intermediates can interact with DNA, proteins, and other cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide can be compared with other nitrosamides, such as N,N-bis(2-chloroethyl)nitrosourea and N-nitrosoguanidine . These compounds share similar structural features but differ in their reactivity and applications. For example, N,N-bis(2-chloroethyl)nitrosourea is used in cancer treatment due to its ability to alkylate DNA, while N-nitrosoguanidine is known for its mutagenic properties .
Propiedades
Número CAS |
63275-02-5 |
|---|---|
Fórmula molecular |
C4H4I2N6O9 |
Peso molecular |
533.92 g/mol |
Nombre IUPAC |
N,N-bis(2-iodo-2,2-dinitroethyl)nitrous amide |
InChI |
InChI=1S/C4H4I2N6O9/c5-3(9(14)15,10(16)17)1-8(7-13)2-4(6,11(18)19)12(20)21/h1-2H2 |
Clave InChI |
CIPJMGQHEVJBFZ-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])([N+](=O)[O-])I)N(CC([N+](=O)[O-])([N+](=O)[O-])I)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


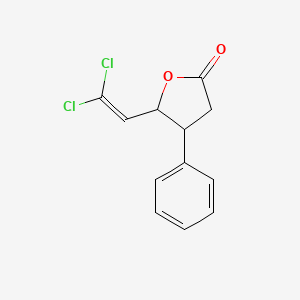
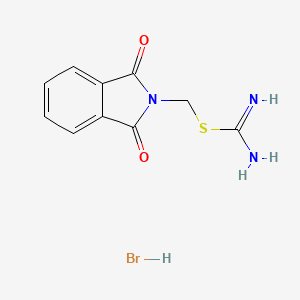

![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
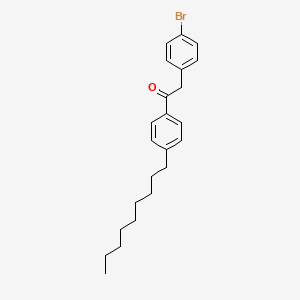
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)

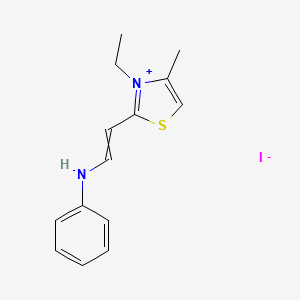
![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
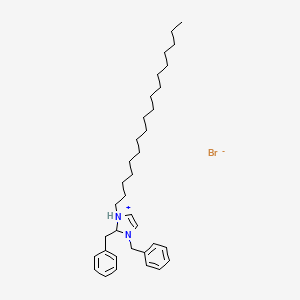
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
